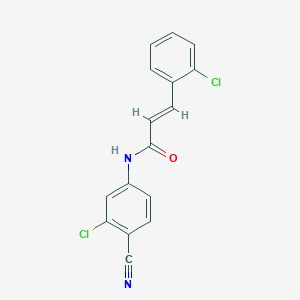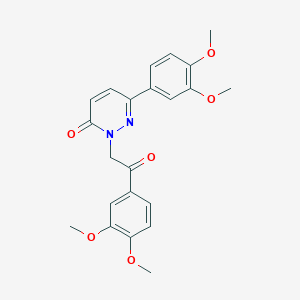
(2E)-N-(3-chloro-4-cyanophenyl)-3-(2-chlorophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (2E)-N-(3-chloro-4-cyanophenyl)-3-(2-chlorophenyl)prop-2-enamide typically involves the reaction of 3-chloro-4-cyanophenylamine with 2-chlorobenzaldehyde under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Chemical Reactions Analysis
(2E)-N-(3-chloro-4-cyanophenyl)-3-(2-chlorophenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine using reagents like lithium aluminum hydride.
Scientific Research Applications
(2E)-N-(3-chloro-4-cyanophenyl)-3-(2-chlorophenyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of (2E)-N-(3-chloro-4-cyanophenyl)-3-(2-chlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
(2E)-N-(3-chloro-4-cyanophenyl)-3-(2-chlorophenyl)prop-2-enamide can be compared with similar compounds such as:
(2E)-N-(3-chloro-4-cyanophenyl)-3-(2-fluorophenyl)prop-2-enamide: This compound has a fluorine atom instead of chlorine, which can affect its reactivity and biological activity.
(2E)-N-(3-chloro-4-cyanophenyl)-3-(2-bromophenyl)prop-2-enamide:
(2E)-N-(3-chloro-4-cyanophenyl)-3-(2-methylphenyl)prop-2-enamide: The methyl group can influence the compound’s stability and interactions with other molecules.
Properties
Molecular Formula |
C16H10Cl2N2O |
|---|---|
Molecular Weight |
317.2 g/mol |
IUPAC Name |
(E)-N-(3-chloro-4-cyanophenyl)-3-(2-chlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C16H10Cl2N2O/c17-14-4-2-1-3-11(14)6-8-16(21)20-13-7-5-12(10-19)15(18)9-13/h1-9H,(H,20,21)/b8-6+ |
InChI Key |
DMWOVPORGAPGNX-SOFGYWHQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC(=C(C=C2)C#N)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC(=C(C=C2)C#N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(cyclopropylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11019507.png)
![N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-leucine](/img/structure/B11019513.png)
![N-[4-oxo-4-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)butyl]pyrazine-2-carboxamide](/img/structure/B11019514.png)
![4-(acetylamino)-N-[2-(propan-2-yl)phenyl]benzamide](/img/structure/B11019519.png)
![methyl 4-methyl-2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11019525.png)
![methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate](/img/structure/B11019527.png)
![N-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-alanine](/img/structure/B11019537.png)
![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B11019545.png)

![4-{[4-(Acetylamino)phenyl]carbamoyl}phenyl acetate](/img/structure/B11019558.png)

![Methyl 4-[({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11019567.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-N~3~-pyrimidin-2-yl-beta-alaninamide](/img/structure/B11019568.png)
![1-[4-(azepan-1-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B11019576.png)
